1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone

Description

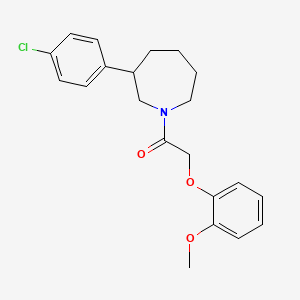

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone is a structurally complex molecule featuring a seven-membered azepane ring substituted at the 3-position with a 4-chlorophenyl group. The ethanone moiety is linked to a 2-methoxyphenoxy group, introducing both lipophilic and electron-donating characteristics.

Propriétés

IUPAC Name |

1-[3-(4-chlorophenyl)azepan-1-yl]-2-(2-methoxyphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClNO3/c1-25-19-7-2-3-8-20(19)26-15-21(24)23-13-5-4-6-17(14-23)16-9-11-18(22)12-10-16/h2-3,7-12,17H,4-6,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOCIJTUJSCPKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound of interest due to its potential biological activities, which include antibacterial, anti-inflammatory, and enzyme inhibition properties. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHClN\O

- Molecular Weight : Approximately 319.80 g/mol

- CAS Number : 920369-44-4

Antibacterial Activity

Research has demonstrated that derivatives of compounds containing the azepan and phenoxy groups exhibit significant antibacterial activity. For instance, a study reported moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Salmonella typhi | Strong |

| Compound B | Bacillus subtilis | Moderate |

| Compound C | Escherichia coli | Weak |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitory activity against AChE is critical for developing treatments for neurodegenerative diseases.

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme | IC (µM) |

|---|---|---|

| 1 | Acetylcholinesterase | 5.0 |

| 2 | Urease | 2.14 |

| 3 | AChE | 6.28 |

The IC values indicate the concentration required to inhibit enzyme activity by 50%. The lower the value, the more potent the inhibitor.

Case Study 1: Synthesis and Evaluation

In a study conducted by Nafeesa et al. (2015), a series of compounds including derivatives of azepan were synthesized and evaluated for their pharmacological potential. The study highlighted that compounds with the azepan moiety exhibited significant antibacterial and enzyme inhibitory activities, suggesting that modifications to this scaffold could yield more potent agents .

Case Study 2: Docking Studies

Docking studies performed on related compounds indicated favorable interactions with target enzymes, suggesting that structural modifications could enhance biological activity. For example, the binding affinity of these compounds with bovine serum albumin (BSA) was assessed, showing promising results in terms of pharmacokinetic profiles .

Discussion

The biological activities associated with this compound highlight its potential as a lead compound for further development in medicinal chemistry. The combination of antibacterial and enzyme inhibitory properties makes it a candidate for treating various conditions, including infections and neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues

2.1.1. Azepane-Containing Ethanones

Compounds in share the 1-(azepan-1-yl)ethanone core but replace the 2-methoxyphenoxy group with triazole-linked aryl substituents (e.g., 2dag: 3-methoxyphenyl triazole; 2dah: 2-methoxyphenyl triazole). These derivatives exhibit high synthetic yields (88–99%) under solid- and solution-phase conditions, suggesting the azepane-ethanone framework is synthetically robust.

2.1.2. Phenoxy-Ethanones Without Azepane

Model Compound A (1-(4-ethoxy-3-methoxyphenyl)-2-(2-methoxyphenoxy)ethanone, ) shares the 2-methoxyphenoxy-ethanone moiety but lacks the azepane ring. Synthesized via nucleophilic substitution (76% yield), this compound highlights the feasibility of coupling phenols with α-bromo ketones.

2.1.3. Chlorophenyl-Substituted Ethanones

- : 1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-1-isoquinolylsulfanyl)ethanone incorporates a 4-chlorophenyl group and an isoquinoline-sulfanyl substituent.

- : 2-(4-Chlorophenyl)-1-(p-tolyl)ethanone is a simpler analogue with a methylphenyl group instead of azepane. The reduced complexity may enhance synthetic accessibility but limit conformational diversity .

Physicochemical Properties

- Lipophilicity: The azepane ring in the target compound likely increases hydrophobicity compared to piperazine-based analogues (e.g., UDO in ). However, the 2-methoxyphenoxy group’s electron-donating methoxy substituent may enhance solubility relative to non-polar aryl groups .

Q & A

Basic: What are the optimal synthetic routes for 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(2-methoxyphenoxy)ethanone, and how are reaction conditions optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including azepane ring formation and ether/ketone coupling. Key parameters include:

- Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may reduce selectivity. For example, highlights that precise temperature modulation minimizes side reactions in similar azepane-containing compounds .

- Catalyst selection : Lewis acids (e.g., AlCl₃) or palladium catalysts facilitate coupling reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Yield optimization : Use Design of Experiments (DoE) to balance competing factors like reaction time and reagent stoichiometry .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., azepane CH₂ groups at δ 1.5–2.5 ppm, methoxy singlet at δ ~3.8 ppm) and confirms regiochemistry .

- X-ray Crystallography : Resolves spatial arrangement, particularly the azepane ring conformation and dihedral angles between the chlorophenyl and methoxyphenoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching C₂₁H₂₃ClNO₃).

Basic: How do the functional groups in this compound influence its reactivity in derivatization reactions?

Methodological Answer:

- Azepane amine : Participates in alkylation or acylation to modify pharmacokinetic properties .

- Ketone group : Susceptible to nucleophilic additions (e.g., Grignard reagents) or reductions (e.g., NaBH₄) to generate secondary alcohols .

- Methoxyphenoxy ether : Resists hydrolysis under basic conditions but may undergo demethylation with BBr₃ for hydroxyl group introduction .

- 4-Chlorophenyl ring : Facilitates electrophilic substitution (e.g., nitration) at the para position .

Advanced: How can reaction mechanisms for key transformations (e.g., azepane ring formation) be elucidated?

Methodological Answer:

- Kinetic studies : Monitor intermediates via time-resolved FT-IR or LC-MS to identify rate-determining steps .

- Isotopic labeling : Use ¹⁸O or deuterated reagents to trace oxygen or hydrogen migration during etherification .

- Computational modeling : Density Functional Theory (DFT) predicts transition states and activation energies for azepane cyclization .

Advanced: How should researchers address contradictions in reported synthetic yields or purity data?

Methodological Answer:

- Reproducibility checks : Validate protocols using identical reagents (e.g., anhydrous solvents, fresh catalysts) .

- Analytical calibration : Standardize HPLC/GC methods with certified reference materials to ensure consistency in purity assessments .

- Side-product analysis : Use tandem MS/MS to identify impurities (e.g., incomplete azepane ring closure) that skew yield calculations .

Advanced: What strategies are used to investigate this compound’s biological activity and target interactions?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays. suggests structural analogs interact with enzymes via halogen-bonding (Cl-phenyl) and hydrogen-bonding (methoxy) motifs .

- Molecular docking : Simulate binding poses with proteins (e.g., CYP450 isoforms) to prioritize in vitro targets .

- SAR studies : Synthesize derivatives (e.g., replacing Cl with F) to correlate substituents with bioactivity trends .

Advanced: How can computational models predict this compound’s physicochemical properties or metabolic pathways?

Methodological Answer:

- ADMET prediction : Software like Schrödinger’s QikProp estimates logP (~3.2), solubility, and CYP-mediated metabolism .

- Metabolite identification : Combine in silico tools (e.g., GLORYx) with in vitro microsomal assays to detect phase I/II metabolites .

- Solubility enhancement : Use COSMO-RS simulations to design co-crystals or salt forms with improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.